4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)-
Description
The compound 4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)- (CAS 102921-92-6) is a pyrimidine derivative featuring a hydroxymethyl group at position 4, a methylthio (-SMe) substituent at position 2, and a phenylthio (-SPh) group at position 5. Its molecular formula is C₁₂H₁₂N₂OS₂, with a molecular weight of 264.37 g/mol.
Properties
CAS No. |
61727-18-2 |
|---|---|
Molecular Formula |
C12H12N2OS2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(2-methylsulfanyl-5-phenylsulfanylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C12H12N2OS2/c1-16-12-13-7-11(10(8-15)14-12)17-9-5-3-2-4-6-9/h2-7,15H,8H2,1H3 |
InChI Key |
BPATVTNDMOKYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)CO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-(phenylthio)pyrimidine with sodium methanethiolate in the presence of a base, followed by reduction with a suitable reducing agent to yield the desired product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio group, yielding a simpler pyrimidine derivative.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thiolated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol is used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme interactions and inhibition mechanisms.
Medicine
Research into the medicinal applications of this compound includes its potential use as a precursor for developing pharmaceutical agents. Its ability to undergo various chemical modifications makes it a versatile starting material for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability under different conditions make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2-(Methylthio)-5-(phenylthio)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. The methylthio and phenylthio groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 4-Pyrimidinemethanol, 2-(methylthio)-5-(phenylthio)-, the following table compares it with key analogs:
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Reactivity and Bioactivity
- Dual Thioethers (2-SMe, 5-SPh): The methylthio group at position 2 can act as a leaving group in nucleophilic substitution reactions, while the phenylthio group at position 5 enhances hydrophobic interactions with protein pockets. This dual functionality may improve antimicrobial or enzyme-inhibitory activity compared to analogs with single thioethers .
- Hydroxymethyl vs. Ester/Carboxylic Acid: The hydroxymethyl group in the target compound increases solubility in polar solvents compared to the ethyl ester derivative (C₁₄H₁₄N₂O₂S₂), which is more lipophilic and may serve as a prodrug .
- Pyrimidinone vs. Pyrimidinemethanol: The ketone in 4(3H)-Pyrimidinone (C₁₂H₁₂N₂O₂S) facilitates hydrogen bonding but reduces solubility. In contrast, the hydroxymethyl group in the target compound balances solubility and reactivity .
Pharmacological Potential
- Antimicrobial Activity: Pyrimidine derivatives with thioether substituents, such as those in and , exhibit broad-spectrum antimicrobial properties. The target compound’s dual thioethers may enhance activity against resistant strains .
- Enzyme Inhibition: The phenylthio group’s hydrophobicity could improve binding to enzymes like dihydrofolate reductase (DHFR), a common target in anticancer drug design .
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